molecular formula C16H14Cl2N2O4 B2510319 4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide CAS No. 303091-86-3

4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide

Cat. No. B2510319
M. Wt: 369.2
InChI Key: BVJMMLNAZPQTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorophenoxy)-N-(3-nitrophenyl)butanamide, often referred to as DCNPB, is a synthetic compound with a wide range of applications in scientific research. It is a relatively simple molecule composed of a butanamide group, two chlorine atoms, a nitro group, and a phenoxy group. DCNPB is often used as a reagent in organic synthesis and is also employed in various biochemical and physiological experiments.

Scientific Research Applications

Chemical Synthesis and Catalytic Activity

  • Synthesis of Pharmaceutical Intermediates : 4-(2,4-Dichlorophenoxy)phenol, closely related to the queried compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene, serving as a pharmaceutical intermediate (Quan, 2005).
  • Catalysis in Aerobic Oxidation of Phenolic Compounds : Cobalt and iron phthalocyanines, synthesized using dichlorophenoxy substituents, have been used as catalysts in the aerobic oxidation of nitrophenols, showcasing their efficiency in chemical reactions (Saka, E., Sarkı, G., & Kantekin, H., 2015).

Chemical Behavior and Kinetic Studies

  • Chemical Behavior and Kinetic Studies : The chemical behavior of substituted 4-chloro-N-phenylbutanamides, which shares a structural similarity with the queried compound, has been studied in aqueous solutions, revealing insights into the kinetic parameters and reaction pathways (Sedlák, M. et al., 2002).

Material Science and Polymer Studies

  • Thermal Degradation of Polymers : The thermal behavior of poly(amide-ester)s synthesized from dichloro-nitrophenyl-butanamide derivatives has been studied, with insights into the stability and thermal degradation kinetics of these polymers (Tagle, L. et al., 2000).

Vibrational Spectral Study

  • Structural Characterization using Spectral Techniques : Vibrational spectral techniques have been employed to characterize compounds like 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide, providing a detailed analysis of their molecular structure (Hu Chang-liang, 2013).

Molecular Structure Analysis

  • Molecular Structure Analysis : The structure of compounds like 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been analyzed, revealing the angular relationships between different molecular components (Fun, H. et al., 2010).

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O4/c17-11-6-7-15(14(18)9-11)24-8-2-5-16(21)19-12-3-1-4-13(10-12)20(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJMMLNAZPQTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)butanamide

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